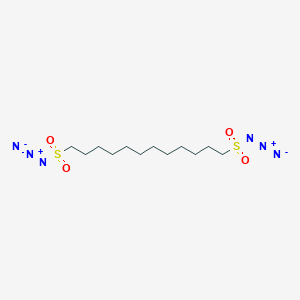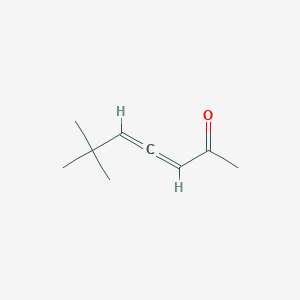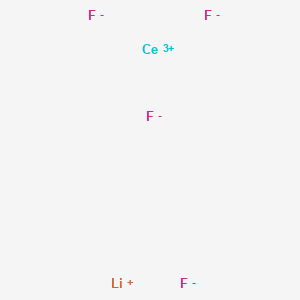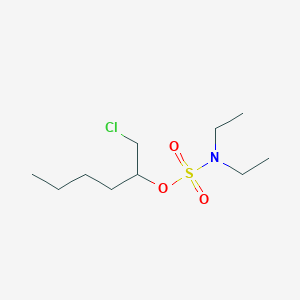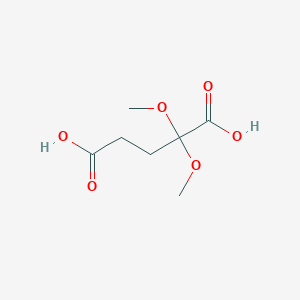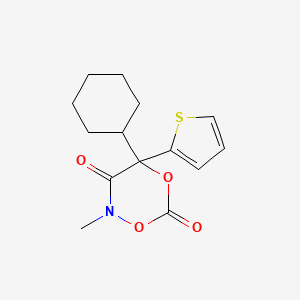
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is a complex organic compound that features a unique combination of cyclohexyl, methyl, and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a cyclohexyl-substituted amine and a thiophenyl-substituted ketone, the reaction proceeds through a series of condensation and cyclization steps to form the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxazinane ring or other functional groups.
Substitution: The cyclohexyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified dioxazinane derivatives.
Substitution products: Functionalized cyclohexyl or thiophenyl derivatives.
Applications De Recherche Scientifique
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexyl-2-methyl-4-(phenyl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
4-Cyclohexyl-2-methyl-4-(pyridin-2-yl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
91473-68-6 |
|---|---|
Formule moléculaire |
C14H17NO4S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
4-cyclohexyl-2-methyl-4-thiophen-2-yl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C14H17NO4S/c1-15-12(16)14(18-13(17)19-15,11-8-5-9-20-11)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3 |
Clé InChI |
AHHJFXHIDXSABO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(OC(=O)O1)(C2CCCCC2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



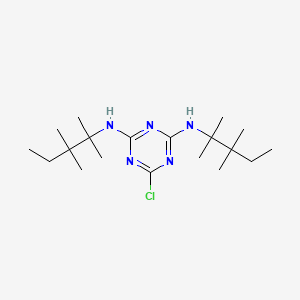
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
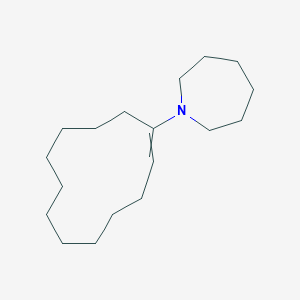
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
